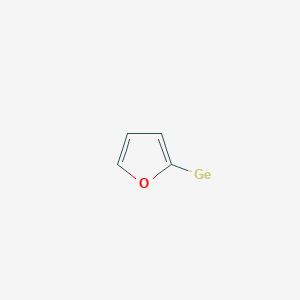
Furylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)germane is an organogermanium compound that features a furan ring attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)germane typically involves the reaction of furan derivatives with germanium-containing reagents. One common method is the reaction of furan with germanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields (Furan-2-yl)germane as the primary product.
Industrial Production Methods
While specific industrial production methods for (Furan-2-yl)germane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive germanium compounds.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)germane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The germanium atom can be reduced to form germane derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, germane derivatives, and various substituted furan compounds.
Scientific Research Applications
(Furan-2-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of (Furan-2-yl)germane involves its interaction with various molecular targets. In biological systems, it can interact with cellular enzymes and proteins, leading to changes in cellular function. The furan ring can undergo metabolic transformations, while the germanium atom can form complexes with biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.
Furan-2-ylmethylamine: Contains a furan ring with a methylamine group.
Furan-2-ylboronic acid: Contains a furan ring with a boronic acid group.
Uniqueness
(Furan-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to other furan derivatives. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Properties
Molecular Formula |
C4H3GeO |
|---|---|
Molecular Weight |
139.70 g/mol |
InChI |
InChI=1S/C4H3GeO/c5-4-2-1-3-6-4/h1-3H |
InChI Key |
YNGGGWYQBFLOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















